O-Desacetyl-N-Desmethyldiltiazem HCl
Description
Origin and Formation within Diltiazem (B1670644) Biotransformation Pathways
The emergence of O-Desacetyl-N-Desmethyldiltiazem HCl is a direct consequence of the extensive metabolic processes that Diltiazem undergoes following administration. The biotransformation of Diltiazem is a complex cascade of reactions primarily occurring in the liver, designed to convert the drug into more water-soluble compounds for easier elimination from the body.
Metabolite Classification and Derivation
O-Desacetyl-N-Desmethyldiltiazem is classified as a Phase I metabolite of Diltiazem. Its formation involves two key enzymatic reactions: deacetylation and N-demethylation. nih.gov Deacetylation, the removal of an acetyl group, is mediated by esterase enzymes. N-demethylation, the removal of a methyl group from the nitrogen atom, is primarily carried out by the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. drugbank.com The hydrochloride salt form (HCl) is typically prepared for research and analytical purposes to enhance stability and solubility.
The biotransformation can be visualized as a stepwise process. Diltiazem can first undergo deacetylation to form O-Desacetyldiltiazem, which can then be N-demethylated. Alternatively, Diltiazem can first be N-demethylated to N-Desmethyldiltiazem, which is subsequently deacetylated. Both pathways lead to the formation of O-Desacetyl-N-Desmethyldiltiazem.
Significance as a Research Intermediate or Analytical Target
The primary significance of this compound in the scientific community lies in its role as a research intermediate and an analytical target. As a known metabolite and impurity of Diltiazem, its availability as a certified reference material is essential for several applications. researchgate.net
In pharmaceutical research and development, it is used to:
Identify and quantify impurities: Regulatory agencies require thorough characterization of all impurities in a drug substance. Having a pure standard of this compound allows for the development and validation of analytical methods to detect and quantify its presence in Diltiazem formulations.
Conduct stability studies: Understanding the degradation pathways of Diltiazem is crucial for determining its shelf-life and appropriate storage conditions. This compound is a key marker in these studies. impactfactor.org
Investigate metabolic pathways: By studying the formation and elimination of this metabolite, researchers can gain deeper insights into the pharmacokinetics of Diltiazem in different patient populations.
Comparative Overview of Diltiazem Metabolites in Research Focus
To fully appreciate the role of this compound, it is necessary to compare it with the parent compound and other major metabolites that are often the focus of research.
Structural Relationship to Parent Compound and Other Major Metabolites
The structural modifications that differentiate this compound from Diltiazem and its other primary metabolites are precise and have significant implications for their physicochemical properties and potential biological activity.
| Compound Name | Structural Difference from Diltiazem |
| Diltiazem | Parent Compound |
| O-Desacetyldiltiazem | Lacks the acetyl group at the 3-position of the benzothiazepine (B8601423) ring. |
| N-Desmethyldiltiazem | Lacks a methyl group on the terminal nitrogen of the aminoethyl side chain. |
| O-Desacetyl-N-Desmethyldiltiazem | Lacks both the acetyl group and a methyl group from the side chain. |
These structural changes result in alterations in polarity, which can be exploited in analytical separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
Distinction from Other Diltiazem Degradation Products in Research Synthesis
In the context of research, this compound must be distinguished from other degradation products that can arise during the synthesis of Diltiazem or under various stress conditions. While metabolites are formed in vivo through enzymatic processes, degradation products can be formed in vitro due to factors like heat, light, pH, and oxidation.
The synthesis of Diltiazem and its analogues is a multi-step process, and impurities can be introduced at various stages. southern.edu O-Desacetyl-N-Desmethyldiltiazem, as a known metabolite, is often synthesized intentionally for use as a reference standard to differentiate it from other process-related impurities or unforeseen degradation products. This allows for the development of highly specific analytical methods that can accurately identify and quantify each component in a Diltiazem sample, ensuring the quality and safety of the final pharmaceutical product. nih.gov
Properties
Molecular Formula |
C19H22N2O3S.HCl |
|---|---|
Molecular Weight |
394.92 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of O Desacetyl N Desmethyldiltiazem Hcl for Research
Total Synthesis Approaches
Total synthesis builds the molecule from the ground up, offering flexibility in introducing structural modifications. This route is complex but essential for creating analogs not easily derived from existing precursors. The synthesis must establish the core 1,5-benzothiazepine (B1259763) ring system and control the stereochemistry at the C2 and C3 positions.
Multi-Step Reaction Sequences
A common pathway to the benzothiazepine (B8601423) core begins with readily available starting materials. chemicalbook.com One established route involves the Darzens condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) to form a glycidic ester. chemicalbook.com This epoxide is then opened by reaction with 2-aminothiophenol, which attacks the less sterically hindered carbon of the epoxide ring. chemicalbook.com
Subsequent hydrolysis of the resulting ester yields a carboxylic acid intermediate as a racemic mixture. chemicalbook.com This intermediate is then cyclized to form the seven-membered benzothiazepine ring. To achieve the final structure of O-Desacetyl-N-Desmethyldiltiazem, the synthesis would diverge from the standard Diltiazem (B1670644) synthesis. Instead of using 2-(dimethylamino)ethyl chloride for the N-alkylation step, a protected N-methylaminoethyl chloride, such as 2-(Boc-N-methylamino)ethyl chloride, would be used. Following alkylation, the final step would involve deprotection of the amine and hydrolysis of the ester (if present) to yield the desired hydroxyl group, followed by salt formation with hydrochloric acid.
An alternative innovative approach involves the oxidation of an N-substituted aminophenol to a quinoneimine, which then undergoes a Michael addition with 3-mercaptopropionic acid, followed by cyclization to form the benzothiazepine core. southern.edu
Table 1: Representative Total Synthesis Reaction Steps
| Step | Reaction Type | Key Reagents | Intermediate Formed | Reference |
|---|---|---|---|---|
| 1 | Darzens Condensation | 4-methoxybenzaldehyde, Methyl chloroacetate, Sodium methoxide | Methyl 3-(4-methoxyphenyl)glycidate | chemicalbook.com |
| 2 | Epoxide Ring Opening | 2-Aminothiophenol | Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate | chemicalbook.com |
| 3 | Amide Cyclization | Heat or Acid Catalyst | (+/-)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | chemicalbook.comdrugfuture.com |
| 4 | N-Alkylation | 2-(N-methylamino)ethyl chloride (or protected equivalent), Base (e.g., K₂CO₃) | O-Desacetyl-N-Desmethyldiltiazem | epo.org |
| 5 | Salt Formation | Gaseous HCl or HCl in solvent | O-Desacetyl-N-Desmethyldiltiazem HCl |
Stereoselective Synthesis Considerations
The pharmacological activity of Diltiazem and its metabolites is highly dependent on the (2S, 3S)-cis stereochemistry. lookchem.com Achieving this specific configuration is a critical challenge in total synthesis. Several strategies are employed:
Asymmetric Epoxidation: Chiral catalysts can be used in the epoxidation step to produce the glycidic ester intermediate with high enantiomeric excess. For instance, chiral dioxirane-mediated asymmetric epoxidation using a Yang catalyst has been shown to be effective. epa.gov Asymmetric syntheses using Sharpless epoxidation have also been reported. researchgate.net
Stereoselective Reduction: An alternative method involves the stereoselective reduction of a diketolactam precursor, (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione. The use of biocatalysts like baker's yeast can reduce the ketone at the C-3 position to the desired (3S)-hydroxyl group with high enantiomeric excess. ijcea.org
Derivatization from Diltiazem Precursors
For laboratory-scale research, preparing this compound from commercially available Diltiazem hydrochloride is often more practical than total synthesis. This involves two key chemical transformations: deacetylation and N-demethylation.
Chemical Deacetylation Reactions
The acetyl group at the C-3 position of Diltiazem is an ester that can be removed through hydrolysis. This reaction yields Desacetyldiltiazem.
Acidic and Basic Hydrolysis: Diltiazem is known to undergo hydrolysis to Desacetyldiltiazem in aqueous solutions under both acidic and basic conditions. researchgate.nettandfonline.com The reaction follows pseudo-first-order kinetics. tandfonline.comnih.gov For laboratory preparation, refluxing a solution of Diltiazem HCl in dilute acid (e.g., HCl) or treating it with a base (e.g., NaOH or KOH) followed by neutralization will effect the deacetylation. researchgate.net The rate of hydrolysis is pH-dependent, with the drug being most stable between pH 3 and 6. tandfonline.com Forced degradation studies often employ heating with 0.5 N HCl or 0.5 N NaOH to generate this impurity. d-nb.info
N-Demethylation Pathways in Laboratory Synthesis
The removal of a single methyl group from the tertiary amine of Desacetyldiltiazem is a challenging step that requires specific reagents to avoid side reactions.
Von Braun Reaction: This classic method involves reacting the tertiary amine with cyanogen (B1215507) bromide (BrCN). nih.govresearchgate.net The reaction proceeds through a quaternary cyanoammonium intermediate, which then eliminates methyl bromide to form a cyanamide (B42294). Subsequent hydrolysis (acidic or basic) of the cyanamide cleaves the cyano group, yielding the secondary amine. nih.govresearchgate.net This method is effective but requires handling highly toxic cyanogen bromide. researchgate.net
Chloroformate Reagents: A widely used and often preferred alternative involves reacting the tertiary amine with a chloroformate, such as α-chloroethyl chloroformate (Olofson's reagent) or vinyl chloroformate. nih.govwikipedia.org This reaction forms a carbamate (B1207046) intermediate. The subsequent step, typically gentle heating in methanol (B129727), cleaves the carbamate and liberates the secondary amine as its hydrochloride salt. nih.gov This method was successfully used to prepare N-monodesmethyl diltiazem from diltiazem. thieme-connect.com The same principle can be applied to Desacetyldiltiazem.
Table 2: Key Derivatization Reactions
| Transformation | Starting Material | Method | Key Reagents | Product | Reference |
|---|---|---|---|---|---|
| Deacetylation | Diltiazem HCl | Hydrolysis | Aqueous HCl or NaOH, heat | Desacetyldiltiazem | researchgate.nettandfonline.comd-nb.info |
| N-Demethylation | Desacetyldiltiazem | Von Braun Reaction | 1. Cyanogen Bromide (BrCN) 2. Acid or Base (hydrolysis) | O-Desacetyl-N-Desmethyldiltiazem | nih.govresearchgate.net |
| N-Demethylation | Desacetyldiltiazem | Chloroformate Method | 1. α-Chloroethyl chloroformate 2. Methanol (solvolysis) | This compound | nih.govthieme-connect.com |
Purification and Isolation Techniques for Research Grade Material
Regardless of the synthetic route, the final product must be purified to research-grade standards, which typically implies high purity (>98%). Impurities may include starting materials, reagents, by-products, and stereoisomers. Isolation of the hydrochloride salt is common for improving stability and handling.
Column Chromatography: Crude reaction mixtures are often subjected to silica (B1680970) gel column chromatography as a primary purification step. A solvent system, for example, containing ethyl acetate (B1210297), methanol, and a small amount of acid like acetic acid, can be used to separate the desired compound from less polar or more polar impurities. southern.edu
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. Reversed-phase columns (e.g., C8 or C18) are commonly used. orientjchem.orgresearchgate.net A typical mobile phase might consist of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier like acetonitrile (B52724). d-nb.inforesearchgate.net The gradient or isocratic elution conditions are optimized to achieve baseline separation of the target compound from any related substances. orientjchem.org The fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified compound, which can then be converted to its HCl salt and lyophilized.
Table 3: Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Ethyl Acetate / Methanol / Acetic Acid | Crude purification | southern.edu |
| Preparative HPLC | Reversed-Phase (C8, C18) | Acetonitrile / Buffered Water (e.g., 0.1% TFA or Phosphate Buffer) | High-purity isolation | orientjchem.orgwaters.comwaters.com |
| Crystallization | N/A | Solvent/Anti-solvent system (e.g., Acetone/Butanol) | Final purification and salt formation |
Preparation of Labeled Analogs for Research Applications
Isotopically labeled analogs of drug metabolites are indispensable tools in modern biomedical and pharmaceutical research. nih.gov They are used as internal standards in quantitative bioanalysis (e.g., LC-MS), in metabolic fate studies, and in high-throughput screening assays. doi.orgmedchemexpress.com
Deuterium-labeled compounds are widely used because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolism at the site of labeling (a phenomenon known as the kinetic isotope effect). princeton.edu While a specific synthesis for deuterium-labeled this compound is not widely published, its preparation would follow established principles of deuterium (B1214612) labeling.
A plausible synthetic approach could involve:
"Synthetic Approach": This involves using a deuterated starting material or reagent in the chemical synthesis pathway. princeton.edu For example, if a reduction step is part of the synthesis of the side chain, a deuterium-source reducing agent like sodium borodeuteride could be used.
"Exchange Approach": This method introduces deuterium by exchanging existing hydrogen atoms with deuterium from a source like deuterium oxide (D₂O). princeton.edunih.gov This can be catalyzed by metals like palladium or under acidic or basic conditions. For example, H-D exchange reactions can be facilitated by a Pd/C-Al-D₂O catalytic system. nih.gov To synthesize a deuterated analog of O-Desacetyl-N-Desmethyldiltiazem, a suitable synthetic intermediate could be subjected to such an exchange reaction before the final steps of the synthesis.
For instance, a deuterated N-methyl group could be introduced by using a deuterated methylating agent during the synthesis of the side chain precursor.
Beyond deuterium, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are used for labeling. These isotopes are particularly valuable for metabolic flux analysis and for elucidating the structure of unknown metabolites using mass spectrometry and NMR spectroscopy. nih.govdoi.org
The preparation of ¹³C or ¹⁵N-labeled this compound would require incorporating these isotopes through a synthetic route using specifically labeled precursors.
Carbon-13 Labeling: To introduce ¹³C, a starting material containing one or more ¹³C atoms would be used. For example, a ¹³C-labeled methoxy (B1213986) group on the phenyl ring could be introduced using ¹³C-labeled methyl iodide in an ether synthesis step on a precursor molecule.
Nitrogen-15 Labeling: Similarly, ¹⁵N labeling would involve using a nitrogen-containing reagent labeled with ¹⁵N. For instance, the nitrogen atom in the thiazepine ring or the side chain could be replaced with ¹⁵N by using a ¹⁵N-labeled amine precursor during the ring formation or side-chain attachment steps.
These isotopically labeled compounds serve as powerful tracers to follow the metabolic pathways of a drug and to provide unambiguous identification of its metabolites in complex biological matrices. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis of O Desacetyl N Desmethyldiltiazem Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR Techniques (¹H, ¹³C NMR)
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of O-Desacetyl-N-desmethyldiltiazem HCl. The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons of the benzothiazepine (B8601423) and methoxyphenyl rings, the protons of the ethylamino side chain, and the protons on the heterocyclic ring. The chemical shifts and coupling constants of these protons are indicative of their electronic environment and neighboring protons.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals reveal their nature (e.g., aromatic, aliphatic, carbonyl). Based on the analysis of a structurally similar diltiazem (B1670644) impurity, the expected chemical shifts for the key protons and carbons of this compound are presented in the tables below. orientjchem.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from a structurally analogous compound orientjchem.org)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.8 - 7.6 |
| H-2 (benzothiazepine ring) | ~5.1 |
| H-3 (benzothiazepine ring) | ~4.5 |
| -OCH₃ | ~3.8 |
| -NCH₂- | ~3.5 - 4.0 |
| -CH₂N- | ~3.0 - 3.5 |
| -NHCH₃ | ~2.5 |
| -OH | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from a structurally analogous compound orientjchem.org)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| Aromatic Carbons | 114 - 159 |
| C-2 (benzothiazepine ring) | ~65 |
| C-3 (benzothiazepine ring) | ~75 |
| -OCH₃ | ~55 |
| -NCH₂- | ~50 |
| -CH₂N- | ~45 |
| -NHCH₃ | ~35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) : A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, this would confirm the connectivity between adjacent protons, such as those on the benzothiazepine ring (H-2 and H-3) and within the ethylamino side chain. orientjchem.orgcolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). orientjchem.orgcolumbia.edu This technique is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the proton signal at approximately 5.1 ppm would show a correlation to the carbon signal around 65 ppm, confirming their direct bond at the C-2 position.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). orientjchem.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the methyl protons of the methoxy (B1213986) group to the aromatic carbon to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. hmdb.ca In this compound, NOESY could be used to confirm the cis relationship between the substituents at the C-2 and C-3 positions of the benzothiazepine ring. hmdb.ca
Conformational Analysis via NMR
The seven-membered benzothiazepine ring of diltiazem and its analogs can adopt various conformations. NMR studies, particularly those involving NOESY and the analysis of coupling constants, can provide insights into the predominant conformation in solution. simsonpharma.com For diltiazem hydrochloride, a twist-boat conformation of the benzothiazepine ring has been observed in solution. simsonpharma.com It is expected that this compound would adopt a similar conformation, with the methoxyphenyl and hydroxyl groups likely occupying pseudo-axial and pseudo-equatorial positions, respectively.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated from its molecular formula, C₁₉H₂₂N₂O₃S. ajptr.com The calculated exact mass for the free base is 358.1351. epa.gov An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for O-Desacetyl-N-Desmethyldiltiazem
| Ion | Calculated Exact Mass (m/z) |
| [C₁₉H₂₂N₂O₃S + H]⁺ | 359.1429 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of different structural motifs.
A probable primary fragmentation would be the loss of the methylaminoethyl side chain. Further fragmentation could involve the loss of water from the hydroxyl group and cleavage of the heterocyclic ring. The analysis of these characteristic fragment ions in an MS/MS spectrum would provide strong confirmatory evidence for the structure of this compound.
Ionization Techniques (ESI, APCI)
Mass spectrometry (MS) coupled with high-performance liquid chromatography (LC) is a cornerstone for the identification and quantification of drug metabolites. The choice of ionization technique is critical and depends on the analyte's properties. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common soft ionization methods used for this purpose.
Electrospray Ionization (ESI): ESI is particularly well-suited for polar and thermally labile molecules like O-Desacetyl-N-Desmethyldiltiazem. It generates ions directly from a solution by creating a fine spray of charged droplets. In positive-ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. LC-MS/MS methods utilizing ESI in positive ion mode have been successfully developed for the quantification of diltiazem and its metabolites, including the N-desmethyl and O-desacetyl variants. ajptr.comnih.gov The high sensitivity of ESI allows for the detection of metabolites at very low concentrations in biological matrices. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique that is often used for molecules of medium polarity. It involves spraying the sample solution into a heated tube where the solvent is vaporized, and a corona discharge creates reactant gas ions that then ionize the analyte molecules through chemical reactions. Detection of diltiazem and its metabolites has been successfully performed using APCI, typically by monitoring for the protonated molecule in selected ion monitoring (SIM) mode. nih.gov
For this compound (Molecular Formula of free base: C₁₉H₂₂N₂O₃S, Molecular Weight: 374.46 g/mol ), the primary ion observed in both ESI and APCI positive-ion mode would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 375.1. Tandem MS (MS/MS) experiments would then be used to fragment this precursor ion to produce characteristic product ions for unambiguous identification.
Table 1: Predicted Mass Spectrometric Data for O-Desacetyl-N-Desmethyldiltiazem This table is predictive, based on the known fragmentation of related diltiazem metabolites.
| Ion Type | Predicted m/z | Proposed Fragment Structure/Loss |
| Precursor Ion [M+H]⁺ | 375.1 | Protonated parent molecule |
| Product Ion 1 | ~298 | Loss of the N-methylaminoethyl side chain |
| Product Ion 2 | ~150 | Fragment corresponding to the N-methylaminoethyl side chain |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. Compared to its parent compound, Diltiazem, the most notable differences would be the appearance of bands for the hydroxyl (O-H) and secondary amine (N-H) groups, and the absence of the acetate (B1210297) carbonyl stretch. The spectrum for the hydrochloride salt will show broad absorption in the 2400-2800 cm⁻¹ range, characteristic of a secondary amine salt.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Assignments are based on the known spectral data of Diltiazem HCl and general functional group frequencies. researchgate.netyoutube.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | O-H Stretch (Alcohol) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~2700-2400 | Broad | N-H⁺ Stretch (Secondary Amine Salt) |
| ~1680 | Strong | C=O Stretch (Amide in thiazepinone ring) |
| ~1600, 1490 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Stretch (Ether) |
| ~1100 | Strong | C-O Stretch (Secondary Alcohol) |
| ~760 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted ring) |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the skeletal structure of molecules, including aromatic and heterocyclic rings. researchgate.net Raman is also highly effective for identifying different polymorphic forms of a substance, which can have different physical properties. azom.com For this compound, the Raman spectrum would be expected to show strong signals for the benzothiazepine core and the methoxyphenyl ring.
Table 3: Predicted Characteristic Raman Shifts for this compound Predictions based on data for benzothiazepines and related compounds. rsc.orgnih.gov
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~1610 | Strong | Benzothiazepine -C=N characteristic vibration |
| ~1590 | Strong | Aromatic Ring Quadrant Stretch |
| ~1250 | Medium | Aryl-O-CH₃ Stretch (Ether) |
| ~830 | Medium | Ring Breathing (p-substituted phenyl) |
| ~700 | Medium | C-S Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can reveal detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers, providing an unambiguous structural proof.
The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality, single crystals of sufficient size. For a small organic molecule like this compound, several standard methods would be applicable. nih.gov
Slow Solvent Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol (B129727), acetonitrile) to near saturation. The solvent is then allowed to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated. This technique has been used to obtain crystals of diltiazem salts. rsc.orgresearchgate.net
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then sealed inside a larger vessel containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of high-quality crystals.
The choice of solvent is crucial and is often determined empirically to control the rate of crystal growth and the resulting crystal quality.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected by a detector. The positions and intensities of the diffracted spots are used to determine the electron density map of the molecule, from which the atomic positions are derived.
While the specific crystal structure of this compound is not publicly available, the process would yield a set of crystallographic parameters that define the solid-state structure. The data table below is illustrative, showing typical parameters obtained for a related pharmaceutical hydrochloride salt, Diphenhydramine HCl, to demonstrate the type of information generated. rsc.org
Table 4: Illustrative Crystallographic Data for a Pharmaceutical HCl Salt (Note: Data shown is for Diphenhydramine HCl and serves as an example of typical refined structural parameters. It does not represent this compound.) rsc.org
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | Pn2₁a | The symmetry elements within the unit cell. |
| a (Å) | 10.592 | Unit cell dimension along the a-axis. |
| b (Å) | 10.761 | Unit cell dimension along the b-axis. |
| c (Å) | 14.280 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1627.6 | The volume of one unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R(F) | 0.063 | The final R-factor, an indicator of the quality of the structural model. |
Computational Chemistry and Molecular Modeling Studies
Computational modeling serves as a virtual laboratory to probe molecular properties that can be difficult or costly to measure experimentally. For this compound, these methods can illuminate its electronic behavior, dynamic conformations, and spectroscopic signatures. Theoretical studies on the parent compound, diltiazem, and related benzothiazepine structures have established a robust framework for such analyses. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. jmaterenvironsci.comderpharmachemica.com By calculating the electron density, DFT can accurately predict a molecule's geometry, energy levels, and distribution of charge. For this compound, DFT calculations would provide fundamental insights into its reactivity and stability.
The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the electronic properties can be determined. researchgate.net Key parameters derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This is invaluable for predicting how the molecule will interact with biological receptors, where electrostatic interactions are often key drivers of binding.
Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) quantifies the charge on each atom, further refining the understanding of intramolecular bonding and potential sites for interaction.
Illustrative Data Table 1: Theoretical DFT-Calculated Electronic Properties for O-Desacetyl-N-Desmethyldiltiazem
This table presents hypothetical data for illustrative purposes, representing the type of results obtained from DFT calculations.
| Parameter | Calculated Value | Unit | Significance |
| Energy of HOMO | -6.8 eV | electron Volts | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | electron Volts | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | electron Volts | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Debye | Measures overall molecular polarity |
| Molecular Electrostatic Potential Min. | -45.2 kcal/mol | kcal/mol | Indicates region of highest nucleophilicity |
| Molecular Electrostatic Potential Max. | +30.8 kcal/mol | kcal/mol | Indicates region of highest electrophilicity |
Molecular Dynamics (MD) Simulations for Conformational Space
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of a molecule over time. plos.org This is particularly important for flexible molecules like O-Desacetyl-N-desmethyldiltiazem, whose seven-membered thiazepine ring and side chain can adopt multiple conformations. nih.gov
An MD simulation for this compound would typically involve:
Placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions.
Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on atomic positions.
Solving Newton's equations of motion iteratively to simulate the movement of each atom over a set period (nanoseconds to microseconds).
Analysis of the resulting trajectory provides insights into:
Conformational Stability: By monitoring the Root-Mean-Square Deviation (RMSD) of the atomic positions relative to the starting structure, one can assess how stable the molecule's fold is over time. researchgate.net
Flexibility: The Root-Mean-Square Fluctuation (RMSF) of individual atoms or residues reveals which parts of the molecule are most flexible.
Dominant Conformations: Clustering analysis of the trajectory can identify the most frequently occurring conformations, which are likely the most biologically relevant. Molecular modeling studies on diltiazem have demonstrated the importance of a specific "twist-boat" conformation of the heptagonal ring for its activity. nih.gov
Illustrative Data Table 2: Typical Parameters and Outputs for an MD Simulation
This table presents hypothetical data for illustrative purposes, representing the setup and results of an MD simulation.
| Parameter | Value/Setting | Unit | Description |
| Force Field | AMBER | - | A set of parameters to calculate potential energy |
| Solvent Model | TIP3P Water | - | Explicit water model for solvation |
| Simulation Time | 100 | nanoseconds | Total duration of the simulation |
| Temperature | 310 | Kelvin | Simulation temperature to mimic body temperature |
| Pressure | 1 | bar | Simulation pressure |
| Average RMSD | 2.5 | Ångströms (Å) | Measure of structural deviation and stability |
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structural verification when compared with experimental results. nih.govnih.gov
NMR Spectroscopy Prediction: The magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) can be calculated, typically using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data is a robust method for confirming the identity and purity of synthesized metabolites like this compound. mdpi.com Computational approaches can be especially useful in assigning complex 2D NMR spectra. nih.gov
Infrared (IR) Spectroscopy Prediction: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions within the molecule and can be used to generate a theoretical IR spectrum. This predicted spectrum can help in identifying characteristic functional group peaks, such as the C=O (carbonyl) and N-H vibrations.
Illustrative Data Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents hypothetical predicted NMR chemical shifts for selected atoms in O-Desacetyl-N-desmethyldiltiazem, referenced against TMS. The numbering is arbitrary and for illustrative purposes only.
| Atom Position (Hypothetical) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (Phenyl Ring) | 7.2 - 7.5 | 125 - 135 |
| Methoxy (-OCH₃) | 3.8 | 56 |
| Thiazepine Ring CH | 3.1 | 58 |
| Thiazepine Ring CH₂ | 2.8 - 3.4 | 35 |
| Ethylamine CH₂ | 2.6 - 2.9 | 48 |
| N-Methyl (-NHCH₃) | 2.4 | 34 |
| Carbonyl (C=O) | - | 170 |
Metabolic Pathway Research Involving O Desacetyl N Desmethyldiltiazem Hcl in Preclinical Models
Enzymatic Biotransformation of Diltiazem (B1670644) to O-Desacetyl-N-Desmethyldiltiazem HCl
The formation of this compound from its parent compound, diltiazem, is a multi-step process primarily occurring in the liver. This biotransformation involves two major types of reactions: deacetylation, mediated by esterases, and demethylation, catalyzed by cytochrome P450 enzymes. These reactions can occur sequentially, leading to the formation of this compound through two distinct but interconnected pathways. One pathway involves the initial deacetylation of diltiazem to form O-desacetyl-diltiazem (M1), which is subsequently N-demethylated. The alternative pathway begins with the N-demethylation of diltiazem to yield N-monodesmethyl diltiazem (MA), followed by deacetylation to form the final metabolite.
Role of Esterases in Deacetylation Pathways
Significant species differences exist in the enzymes responsible for diltiazem deacetylation. In rats, carboxylesterase 2a (Ces2a) has been identified as the primary enzyme responsible for this metabolic step. nih.gov Studies comparing diltiazem deacetylase activity across different species found detectable levels in rat liver and small intestine microsomes, but not in those from humans, monkeys, dogs, or mice, highlighting the rat-specific nature of this particular enzyme's high activity. nih.gov
Involvement of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4) in Demethylation
The demethylation of diltiazem and its metabolites is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A4 and CYP2D6 have been identified as the key isoenzymes involved in these reactions.
CYP3A4 is the principal enzyme responsible for the N-demethylation of diltiazem to its major metabolite, N-monodesmethyl diltiazem (MA). nih.gov This has been demonstrated in studies using human liver microsomes and recombinant CYP3A4. nih.gov Interestingly, the N-demethylated metabolites of diltiazem, including MA, are themselves potent inhibitors of CYP3A4, which can lead to complex drug-drug interactions and time-dependent kinetics. nih.gov
CYP2D6, on the other hand, is primarily involved in the O-demethylation of diltiazem. nih.gov Furthermore, research has shown that the deacetylated metabolite, O-desacetyl-diltiazem (M1), has a significantly higher affinity for CYP2D6 than for CYP3A4. nih.gov This suggests that the subsequent N-demethylation of M1 to form this compound may be preferentially catalyzed by CYP2D6. nih.gov
Characterization of Enzyme Kinetics in Isolated Microsomal Systems
The kinetics of the enzymatic reactions involved in the formation of this compound have been investigated using isolated liver microsomes from various preclinical species. These studies provide valuable insights into the efficiency and affinity of the enzymes for their substrates.
In rat liver microsomes, the deacetylation of diltiazem to O-desacetyl-diltiazem (M1) has been characterized with an apparent Michaelis constant (K_m) of 0.17 x 10⁻³ M and a maximum velocity (V_max) of 0.013 µmol/mg of protein/min. nih.gov The N-demethylation of diltiazem in hepatic microsomes has been reported with a K_m value of 62 µM. nih.gov
With respect to the metabolites, the O-demethylation of O-desacetyl-diltiazem (M1) mediated by CYP2D6 has an estimated K_m of approximately 5 µM. nih.gov In contrast, the N-demethylation of M1 by CYP3A4 shows a much lower affinity, with a K_m value of approximately 540 µM. nih.gov This further supports the significant role of CYP2D6 in the metabolism of deacetylated diltiazem.
Table 1: Enzyme Kinetic Parameters for Diltiazem Metabolism in Preclinical Models
| Substrate | Metabolic Reaction | Enzyme | Species | System | K_m (µM) | V_max (nmol/mg protein/min) |
|---|---|---|---|---|---|---|
| Diltiazem | Deacetylation | Carboxylesterase | Rat | Liver Microsomes | 170 | 13 |
| Diltiazem | N-demethylation | CYP450 | Mouse | Liver Microsomes | 62 | Not Reported |
| O-desacetyl-diltiazem (M1) | O-demethylation | CYP2D6 | Human | Transfected Cells | 5 | Not Reported |
| O-desacetyl-diltiazem (M1) | N-demethylation | CYP3A4 | Human | Transfected Cells | 540 | Not Reported |
In Vitro Metabolism Studies
In vitro systems are instrumental in elucidating the metabolic pathways of drugs by providing a controlled environment to study enzymatic reactions without the complexities of a whole organism. Liver microsome incubations and isolated hepatocyte studies are two of the most common and informative in vitro models used in preclinical research.
Liver Microsome Incubation Systems
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s and esterases. Incubation of diltiazem with liver microsomes from various species has been crucial in identifying the primary metabolites and the enzymes responsible for their formation.
Studies using rat liver microsomes have demonstrated the formation of both acidic and neutral metabolites of diltiazem, with the initial step being the oxidation of the dimethylaminoethyl group by microsomal cytochrome P-450. nih.gov In these systems, the formation of O-desacetyl-diltiazem has been readily observed. nih.gov
Comparative studies have revealed quantitative differences in metabolite formation across species. For instance, after a single oral dose, N-monodesmethyl diltiazem (MA) was the most abundant plasma metabolite in humans and dogs, while O-desacetyl-diltiazem (M1) and this compound (M2) were more prominent in rabbits and rats, respectively.
Isolated Hepatocyte Studies
Isolated hepatocytes, which are whole liver cells, offer a more comprehensive in vitro model as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolic reactions.
In primary cultures of human hepatocytes, the N-demethylation of diltiazem has been shown to be strongly correlated with the level of CYP3A4. nih.gov Studies with cryopreserved human hepatocytes incubated with diltiazem have demonstrated a time-dependent loss of CYP3A activity, which was accompanied by the increased formation of N-monodesmethyl diltiazem (MA) and N,N-didesmethyl diltiazem (MD). nih.gov This indicates that the sequential metabolism of diltiazem can be effectively studied in hepatocyte systems.
Research using primary cultured rat hepatocytes has also been employed to investigate the effects of diltiazem, demonstrating the utility of this model in studying the compound's cellular interactions.
Table 2: Major Diltiazem Metabolites Observed in Plasma of Different Species
| Species | Major Plasma Metabolites |
|---|---|
| Human | N-monodesmethyl diltiazem (MA), O-desacetyl-diltiazem (M1), O-Desacetyl-N-Desmethyldiltiazem (M2) |
| Dog | N-monodesmethyl diltiazem (MA) |
| Rabbit | O-desacetyl-diltiazem (M1) |
| Rat | O-Desacetyl-N-Desmethyldiltiazem (M2) |
Recombinant Enzyme Systems for Specific Pathway Investigation
Recombinant enzyme systems are crucial in vitro tools for dissecting the specific metabolic pathways of xenobiotics by isolating individual enzyme activities. bioivt.com In the context of diltiazem metabolism, which leads to the formation of this compound (also known as M2 or deacetyl-N-monodemethyldiltiazem), several recombinant enzymes have been employed to identify the key catalysts.
Studies have utilized transfected human liver epithelial (THLE) cells expressing specific cytochrome P450 enzymes to pinpoint their roles. For instance, THLE cells expressing CYP2D6 were used to investigate the O-demethylation pathway of diltiazem. nih.gov These experiments demonstrated that Desacetyl-O-demethyl-diltiazem (M4) was exclusively produced in cells containing CYP2D6, and this production was inhibited by the CYP2D6-specific inhibitor quinidine. nih.gov While N-demethylation is primarily mediated by CYP3A4, O-demethylation is handled by the polymorphic isoenzyme CYP2D6. nih.govresearchgate.net
Further investigations into the deacetylation pathway, a critical step in the formation of several diltiazem metabolites, have also benefited from recombinant enzymes. To understand the marked species differences in diltiazem deacetylation, researchers purified proteins from rat liver microsomes and identified four potential carboxylesterase (Ces) enzymes. nih.gov By expressing these enzymes recombinantly in Sf21 cells, it was confirmed that rat Ces2a displayed efficient diltiazem deacetylase activity, with kinetic values (Km) similar to those of whole rat liver microsomes. nih.gov This use of recombinant enzymes was definitive in identifying Ces2a as the specific rat enzyme responsible for the high level of diltiazem deacetylation observed in that species. nih.gov Such systems allow for precise identification of an enzyme's contribution to a specific metabolic step, which is difficult to achieve in more complex models like liver microsomes or in vivo studies where multiple enzymes are active. nih.gov
Comparative Biotransformation in Animal Models (e.g., rat, rabbit)
The biotransformation of diltiazem, leading to metabolites such as this compound, exhibits significant variation across different animal species. nih.gov Preclinical studies in models like the rat and rabbit have been essential in characterizing these differences. nih.govnih.gov
Species-Specific Metabolic Profiles
The metabolic profile of diltiazem is highly dependent on the species. nih.govnih.gov In rats, the primary metabolic pathways include extensive oxidative deamination, deacetylation, and N-demethylation. nih.govcapes.gov.br The major metabolites found in rat urine are acidic metabolites and others such as M4 (deacetyl-O-demethyl-diltiazem) and M6 (deacetyl-N,O-demethyl-diltiazem). nih.govcapes.gov.br Notably, diltiazem deacetylase activity is prominently detected in rat liver and small intestine microsomes, a feature not observed in microsomes from humans, monkeys, or dogs. nih.gov This is attributed to a rat-specific enzyme, Ces2a, leading to a much higher area under the curve (AUC) ratio of deacetyldiltiazem (B1669934) to the parent drug in rats compared to other species. researchgate.netnih.gov
In rabbits, diltiazem also undergoes extensive metabolism. nih.gov In vitro studies using rabbit tissue homogenates show that the liver is the primary site of metabolism, generating large amounts of N-desmethyldiltiazem (MA), while the small intestine produces modest amounts of both MA and desacetyldiltiazem (M1). nih.gov A comparative study on the pharmacokinetics of diltiazem and its metabolites M1 and M2 (O-Desacetyl-N-Desmethyldiltiazem) in rabbits showed that the systemic clearance and volume of distribution were smaller for the parent drug than for these metabolites. nih.gov
Below is a comparative table of key metabolic features in rats and rabbits.
| Metabolic Feature | Rat | Rabbit |
|---|---|---|
| Primary Metabolic Pathways | Oxidative deamination, Deacetylation, N-demethylation, O-demethylation. nih.govcapes.gov.br | N-demethylation, Deacetylation. nih.gov |
| Key Deacetylating Enzyme | Carboxylesterase 2a (Ces2a), highly active. nih.gov | Esterases present, but activity profile differs from rat. nih.gov |
| Major Metabolites Identified | A4 (acidic metabolite), M6, M4, M5. nih.gov Plasma contains mainly A2 and A4. capes.gov.br | N-desmethyldiltiazem (MA), Desacetyldiltiazem (M1), O-Desacetyl-N-Desmethyldiltiazem (M2). nih.govnih.gov |
| Primary Site of Metabolism | Liver. nih.gov | Liver, with some metabolism in the small intestine. nih.gov |
Metabolite Formation Rates in Animal Tissues
The rate at which diltiazem and its metabolites are formed and eliminated varies significantly between different tissues and animal models. In vitro studies with rabbit tissues provide a clear example of this organ-specific metabolic activity. When diltiazem was incubated with 10,000 x g supernatants from various rabbit tissue homogenates, the elimination rate constant was highest in the liver, followed by the proximal small intestine, distal small intestine, lungs, and kidneys. nih.gov
The liver was the most active organ in metabolizing diltiazem, primarily producing N-desmethyldiltiazem (MA). nih.gov The small intestine was capable of producing both MA and desacetyldiltiazem (M1), though at more modest rates. nih.gov Subsequent metabolism of these primary metabolites also showed tissue-specific rates. When MA and M1 were incubated directly with liver homogenates, their elimination rate constants were significant, indicating the liver's central role in the entire metabolic cascade. nih.gov The degradation rate of these metabolites was much slower in the small intestine. nih.gov
The following table summarizes the elimination rate constants for diltiazem and the formation rates of its metabolites in different rabbit tissues.
| Tissue (Rabbit) | Compound | Elimination Rate Constant (10-4 min-1) |
|---|---|---|
| Liver | Diltiazem | 334 ± 45 nih.gov |
| N-desmethyldiltiazem (MA) | 166 ± 23 nih.gov | |
| Desacetyldiltiazem (M1) | 468 ± 53 nih.gov | |
| Proximal Small Intestine | Diltiazem | 69 ± 11 nih.gov |
| Distal Small Intestine | Diltiazem | 25 ± 3 nih.gov |
| Lungs | Diltiazem | 15 ± 6 nih.gov |
| Kidneys | Diltiazem | 8 ± 6 nih.gov |
Investigation of Downstream Metabolism of this compound
O-Desacetyl-N-Desmethyldiltiazem (M2) is not an end-stage metabolite and undergoes further biotransformation. These subsequent reactions, known as downstream metabolism, primarily involve additional demethylation and conjugation reactions, which further increase the polarity of the molecule to facilitate excretion. nih.govyoutube.com
Further Demethylation Pathways (e.g., O-demethylation)
Following its formation via deacetylation of N-desmethyldiltiazem or N-demethylation of desacetyldiltiazem, M2 can be a substrate for further demethylation. nih.gov The primary target for this next step is the methoxy (B1213986) group on the phenyl ring, a reaction known as O-demethylation. researchgate.netnih.gov
This O-demethylation of M2 leads to the formation of deacetyl-O-demethyl-N-monodemethyl-diltiazem, also referred to as M6. nih.gov Another related metabolite, deacetyl-O-demethyl-diltiazem (M4), is formed via O-demethylation of M1 (desacetyldiltiazem). nih.gov The formation of both M4 and M6 from their respective precursors is mediated by the CYP2D6 enzyme. nih.govclinpgx.org Studies have shown that individuals with a poor CYP2D6 metabolizing phenotype have significantly higher exposure to metabolites like desacetyldiltiazem (M1) and O-Desacetyl-N-Desmethyldiltiazem (M2), indicating that CYP2D6 is critical for their downstream clearance. clinpgx.orgnih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Conjugation reactions represent a major Phase II metabolic pathway for diltiazem metabolites, including those downstream from O-Desacetyl-N-Desmethyldiltiazem. nih.govyoutube.com These reactions involve attaching highly polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolite. youtube.comuomus.edu.iq This process significantly increases the water solubility of the metabolites, making them readily excretable by the kidneys. youtube.com
Metabolites M2 (O-Desacetyl-N-Desmethyldiltiazem), M4 (deacetyl-O-demethyl-diltiazem), and M6 (deacetyl-N,O-demethyl-diltiazem) have been identified as substrates for conjugation. nih.gov Studies have found that these metabolites are partly converted to and excreted as glucuronide and/or sulfate conjugates. nih.govdrugbank.com The hydroxyl groups exposed after deacetylation and O-demethylation serve as the primary sites for these conjugation reactions. uomus.edu.iq For instance, the O-demethylated metabolite Deacetyl N,O-didesmethyl diltiazem (M6) can be glucuronidated or sulfated before excretion. drugbank.com These conjugation pathways are a critical final step in the detoxification and elimination of diltiazem and its various metabolites. nih.gov
Oxidation Reactions (e.g., N-oxidation, S-oxidation)
The oxidative metabolism of diltiazem and its derivatives is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. While specific studies focusing exclusively on the N-oxidation and S-oxidation of this compound in preclinical models are not extensively detailed in the available literature, inferences can be drawn from the metabolic fate of diltiazem and its primary metabolites in various animal models.
N-Oxidation:
N-oxidation is a recognized metabolic pathway for diltiazem and its metabolites. This reaction involves the addition of an oxygen atom to a nitrogen atom, a process often catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). researchgate.net For instance, deacetyl diltiazem N-oxide has been identified as a metabolite in humans, indicating that the nitrogen atom in the diltiazem structure is susceptible to oxidation. nih.gov
In preclinical studies, the biotransformation of diltiazem and N-desmethyldiltiazem in NADPH-supplemented hepatic microsomes suggests the in situ generation of inhibitory metabolites, a process that can involve oxidative pathways. nih.gov Although direct evidence for the N-oxidation of O-Desacetyl-N-Desmethyldiltiazem is sparse, the presence of a nitrogen atom in its structure makes it a potential substrate for N-oxidation. Preclinical investigations using liver microsomes from species such as rats and dogs, which are commonly used in drug metabolism studies, would be instrumental in confirming this pathway. nih.gov
S-Oxidation:
The potential for S-oxidation of the sulfur atom within the benzothiazepine (B8601423) ring of diltiazem and its metabolites is another area of metabolic interest. S-oxidation is a common metabolic reaction for sulfur-containing xenobiotics and is also primarily catalyzed by CYP and FMO enzymes. While the formation of S-oxide metabolites of diltiazem is not as prominently reported as N-demethylation or deacetylation, the inherent reactivity of the sulfur atom suggests this as a plausible metabolic route.
Research on diltiazem analogues has explored various structural modifications to understand structure-activity relationships, which can indirectly inform potential metabolic sites. nih.gov The stability and reactivity of the thiazole (B1198619) ring are crucial determinants of its metabolic fate. Detailed metabolic profiling in preclinical species would be necessary to definitively identify and quantify any S-oxidized metabolites of O-Desacetyl-N-Desmethyldiltiazem.
Enzymatic Involvement in Oxidative Metabolism:
The oxidative metabolism of diltiazem is predominantly carried out by the CYP3A subfamily in the liver. nih.gov Studies in human liver microsomes have shown a strong correlation between diltiazem oxidation and testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4 activity. nih.gov While CYP3A4 is central to N-demethylation, other isoforms like CYP2C8 and CYP2C9 have also been shown to contribute to a lesser extent. nih.gov The specific P450 isoforms responsible for the potential N-oxidation and S-oxidation of O-Desacetyl-N-Desmethyldiltiazem in preclinical models have yet to be definitively identified.
The following table summarizes the key enzymes involved in the oxidative metabolism of diltiazem, which provides a basis for understanding the potential metabolism of its derivatives.
| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Preclinical Model/System |
| Cytochrome P450 | CYP3A4 | N-demethylation, Oxidation | Human Liver Microsomes |
| Cytochrome P450 | CYP2C8, CYP2C9 | N-demethylation | Human Liver Microsomes |
| Cytochrome P450 | CYP2D6 | O-demethylation | Human Liver Microsomes |
Metabolic Profile in Preclinical Species:
Species differences in drug metabolism are a critical consideration in preclinical research. Studies comparing the metabolic profile of diltiazem in rats, dogs, and humans have revealed significant variations. nih.gov For example, oxidative deamination is a major pathway in rats, while in dogs and humans, N-demethylation and deacetylation are more prominent. nih.gov These differences highlight the importance of selecting appropriate animal models for predicting human metabolism.
The table below outlines the major oxidative metabolites of diltiazem identified in different species, which can help anticipate the metabolic profile of O-Desacetyl-N-Desmethyldiltiazem.
| Species | Major Oxidative Metabolites | Primary Metabolic Pathways |
| Rat | A4, M6, M4, M5 (acidic metabolites) | Oxidative deamination, Oxidative demethylation, Deacetylation, Hydroxylation |
| Dog | A2, A1, M2 | Oxidative demethylation, Deacetylation |
| Human | M4, A2, MB, MD, M2 | Oxidative demethylation, Deacetylation, N-oxidation |
Preclinical Pharmacological and Mechanistic Investigations of O Desacetyl N Desmethyldiltiazem Hcl
Receptor Binding Studies in Isolated Tissues or Cell Lines
Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its biological targets. For O-Desacetyl-N-Desmethyldiltiazem, these studies have primarily focused on its interaction with calcium channels, consistent with its origin as a metabolite of diltiazem (B1670644).
Calcium Channel Receptor Affinity and Specificity (e.g., L-type calcium channels)
Investigations into the receptor binding properties of O-Desacetyl-N-Desmethyldiltiazem (M2) have been conducted using radioligand binding assays in rat cerebral cortex membranes. These studies assess the compound's ability to interact with the benzothiazepine (B8601423) binding site on L-type calcium channels, which is specifically labeled by [³H]diltiazem.
One key study determined the inhibitory potency of M2 by measuring its ability to displace the binding of [³H]diltiazem. The pIC50 value, representing the negative logarithm of the molar concentration causing 50% inhibition of radioligand binding, was found to be 6.03. For comparison, the parent compound, diltiazem, exhibited a pIC50 of 6.87, indicating a higher affinity for the receptor.
Furthermore, the allosteric interaction of M2 with the dihydropyridine (B1217469) binding site on the L-type calcium channel was assessed by measuring its effect on [³H]nitrendipine binding. Benzothiazepines are known to enhance the binding of dihydropyridines. O-Desacetyl-N-Desmethyldiltiazem was found to cause a maximal enhancement of [³H]nitrendipine binding of 9.7%. This is substantially less than the 73% enhancement produced by the parent compound, diltiazem. The potency for this allosteric modulation was found to be significantly correlated with the compound's affinity for the [³H]diltiazem binding site.
| Compound | Inhibition of [³H]Diltiazem Binding (pIC50) | Maximal Enhancement of [³H]Nitrendipine Binding (%) |
|---|---|---|
| Diltiazem | 6.87 | 73 |
| O-Desacetyl-N-Desmethyldiltiazem (M2) | 6.03 | 9.7 |
Binding to Other Ion Channels or Receptors
While the parent compound, diltiazem, has been reported to interact with other ion channels and receptors at certain concentrations, specific binding studies detailing the affinity of O-Desacetyl-N-Desmethyldiltiazem for other targets, such as sodium channels, potassium channels, or neurotransmitter receptors, are not extensively available in the reviewed scientific literature. The primary focus of research for this metabolite has been its activity at the L-type calcium channel.
In Vitro Functional Assays on Isolated Cellular or Tissue Preparations
Functional assays provide insight into the physiological consequences of receptor binding. These studies measure the biological response of isolated cells or tissues to a compound, linking receptor affinity to functional activity.
Modulation of Isolated Vascular Smooth Muscle Contraction
The calcium channel blocking activity of O-Desacetyl-N-Desmethyldiltiazem (M2) translates to functional effects on vascular smooth muscle. Its potency as a vasodilator has been evaluated by measuring the inhibition of spontaneous myogenic contractions in the isolated rat portal vein, a functional model for calcium antagonism.
In these functional assays, O-Desacetyl-N-Desmethyldiltiazem demonstrated inhibitory effects on vascular smooth muscle contraction. The pEC50 value (the negative logarithm of the molar concentration producing 50% of the maximal effect) for this inhibition was reported to be 5.92. This functional potency is lower than that of the parent drug, diltiazem, which has a pEC50 of 7.02. A strong correlation was established between the receptor binding affinities of diltiazem and its metabolites (including M2) and their functional potencies in inhibiting these contractions, confirming that the vasorelaxant effect is mediated through calcium channel blockade.
| Compound | Inhibition of Myogenic Contraction (pEC50) |
|---|---|
| Diltiazem | 7.02 |
| O-Desacetyl-N-Desmethyldiltiazem (M2) | 5.92 |
Effects on Cardiac Myocyte Electrophysiology in Isolated Cells
The electrophysiological properties of cardiac myocytes are dependent on the flux of ions, including calcium, through various channels, which collectively generate the cardiac action potential. While the parent compound, diltiazem, is known to exert significant effects on cardiac electrophysiology, such as depressing the slow response action potentials, specific data on the direct effects of O-Desacetyl-N-Desmethyldiltiazem on the action potential characteristics of isolated cardiac myocytes are not detailed in the available scientific literature.
Enzyme Inhibition or Activation Studies
The interaction of drugs and their metabolites with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of their pharmacological profile. Diltiazem and its metabolites are known to inhibit certain CYP isozymes, which can lead to drug-drug interactions.
| Metabolite | Apparent Ki (µM) |
|---|---|
| N-desmethyldiltiazem (MA) | 88.3 |
| O-Desacetyl-N-Desmethyldiltiazem (M2) | 495 |
| Desacetyldiltiazem (M1) | 608 |
Cellular Mechanism of Action Studies
O-Desacetyl-N-desmethyldiltiazem HCl is a recognized metabolite of diltiazem, a potent calcium channel blocker. ontosight.ainih.gov The pharmacological activity of this compound is understood primarily through the lens of its parent compound, diltiazem, which exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. pfizermedical.comnih.gov While direct and extensive research on the specific cellular mechanisms of this compound is not widely available in published literature, its action can be inferred from the well-established pharmacology of diltiazem and its other metabolites.
Intracellular Calcium Dynamics
The primary mechanism of action of diltiazem involves the modulation of intracellular calcium concentrations. nih.gov By blocking the influx of calcium into cells, diltiazem leads to a decrease in the intracellular calcium available for muscle contraction. This results in relaxation of vascular smooth muscle, leading to vasodilation, and a reduction in myocardial contractility. nih.gov As a metabolite of diltiazem, O-Desacetyl-N-desmethyldiltiazem is presumed to share this fundamental mechanism of action as a calcium channel blocker, though its relative potency compared to diltiazem has not been extensively characterized. ontosight.ai
Studies on other diltiazem metabolites, such as desacetyl diltiazem, have shown that they retain significant pharmacological activity. For instance, desacetyl diltiazem exhibits 25% to 50% of the coronary vasodilatory potency of the parent diltiazem. This suggests that the structural modifications leading to the formation of O-Desacetyl-N-desmethyldiltiazem likely result in a compound that can still interact with and inhibit L-type calcium channels, thereby influencing intracellular calcium dynamics.
Signal Transduction Pathway Modulation
The modulation of intracellular calcium levels by calcium channel blockers like diltiazem has downstream effects on various signal transduction pathways. Calcium ions are ubiquitous second messengers that regulate a multitude of cellular processes, including gene expression, enzyme activity, and cell proliferation. By reducing calcium influx, diltiazem and its active metabolites can interfere with calcium-dependent signaling cascades.
While specific studies on the modulation of signal transduction pathways by this compound are not available, it is plausible that, like diltiazem, it could influence pathways regulated by calmodulin, protein kinase C (PKC), and other calcium-sensitive enzymes. The therapeutic effects of diltiazem in conditions such as hypertension and arrhythmia are a direct consequence of its ability to modulate these fundamental signaling processes in cardiovascular tissues. nih.gov
Investigation in Select Animal Models (e.g., in vivo studies for target engagement, not efficacy/safety)
Preclinical animal models are crucial for understanding the in vivo pharmacology of new chemical entities and their metabolites. While specific in vivo studies focusing solely on this compound are limited, data from studies on diltiazem in animal models provide insights into the potential in vivo effects of its metabolites.
Pharmacodynamic Markers in Animal Research Models (e.g., heart rate, blood pressure changes in controlled research settings)
The extent of its contribution would depend on its concentration in the plasma and tissues and its intrinsic potency as a calcium channel blocker. Studies in rats have indicated that the metabolism of diltiazem can be species-specific, with rats showing higher deacetylase activity compared to humans. nih.gov This highlights the importance of selecting appropriate animal models for preclinical studies.
| Compound | Animal Model | Observed Pharmacodynamic Effects |
|---|---|---|
| Diltiazem | Rats, Dogs | Dose-dependent reduction in blood pressure and heart rate |
| This compound | Data Not Available | Expected to contribute to the overall cardiovascular effects of diltiazem |
Tissue Distribution and Accumulation in Preclinical Animal Models
The tissue distribution of a drug and its metabolites is a key determinant of its pharmacological effects. Diltiazem is known to be extensively distributed in the body. nih.gov Following administration, diltiazem and its metabolites are distributed to various tissues, including the heart, liver, and kidneys.
Enantiomeric Pharmacology (if applicable to chiral forms)
Diltiazem is a chiral molecule, and its pharmacological activity resides primarily in the (+)-cis-isomer. The stereochemistry of a drug can significantly influence its pharmacokinetics and pharmacodynamics. nih.gov The enzymes responsible for metabolizing drugs are often stereoselective, leading to different rates of formation and clearance of enantiomers of the parent drug and its metabolites. mdpi.com
O-Desacetyl-N-desmethyldiltiazem, being a metabolite of a chiral drug, is also expected to exist as enantiomers. However, there is a lack of specific research in the public domain detailing the enantiomeric pharmacology of this compound. It is plausible that the different enantiomers of this metabolite could exhibit varying degrees of activity at the L-type calcium channel. A comprehensive understanding of the pharmacology of this compound would require the separation and characterization of its individual enantiomers to assess their respective potencies and potential for stereoselective disposition in the body.
Stereospecific Interactions at Molecular Targets
The interaction of diltiazem and its metabolites with their primary molecular target, the L-type calcium channels, is highly dependent on their three-dimensional structure. For the parent drug, diltiazem, it has been demonstrated that the d-cis isomer is the most potent in binding to the benzothiazepine receptors on the calcium channel. This stereospecificity is a critical determinant of its calcium channel blocking activity.
While direct comparative binding studies on the individual stereoisomers of this compound are not extensively detailed in the available literature, the principles of stereospecificity observed with diltiazem are expected to apply to its metabolites. The spatial arrangement of the functional groups on the benzothiazepine ring system is paramount for a precise fit into the binding pocket of the calcium channel protein.
Research on various diltiazem metabolites has shown that they retain an affinity for the calcium channel receptor, albeit with varying potencies. In a study examining the effects of diltiazem and its five major metabolites on the binding of [3H]diltiazem to rat cerebral cortex membranes, O-Desacetyl-N-desmethyldiltiazem (referred to as M2) was shown to inhibit [3H]diltiazem binding. nih.gov This indicates an interaction with the same receptor site. The pIC50 value, a measure of the concentration required to inhibit 50% of binding, for O-Desacetyl-N-desmethyldiltiazem was found to be 6.03. nih.gov
Table 1: Inhibition of [3H]diltiazem Binding by Diltiazem and its Metabolites
| Compound | pIC50 [-log IC50 (M)] |
|---|---|
| Diltiazem | 6.87 |
| Desacetyldiltiazem (M1) | 6.72 |
| N-desmethyldiltiazem (MA) | 6.49 |
| O-Desacetyl-N-desmethyldiltiazem (M2) | 6.03 |
| O-desmethyl, desacetyl-diltiazem (M4) | 5.51 |
This data is derived from a study on the racemic mixtures of the metabolites and does not differentiate between individual stereoisomers. nih.gov
The structural modifications in O-Desacetyl-N-desmethyldiltiazem compared to diltiazem, specifically the removal of the acetyl and N-methyl groups, would alter its conformational flexibility and electronic properties, thereby influencing its binding affinity. It is highly probable that one stereoisomer of O-Desacetyl-N-desmethyldiltiazem exhibits a significantly higher affinity for the calcium channel receptor than the others, in a manner analogous to the parent compound.
Differential Activity of Stereoisomers
The differential pharmacological activity of stereoisomers is a well-documented phenomenon in pharmacology. nih.gov For diltiazem, the d-cis isomer possesses the primary vasodilating and cardiovascular effects, while the l-cis isomer is significantly less active. nih.govnih.gov This underscores the importance of stereochemistry in the therapeutic action of this class of drugs.
In the context of O-Desacetyl-N-desmethyldiltiazem, while it is recognized as a pharmacologically active metabolite, specific studies detailing the differential activity of its individual stereoisomers are scarce in the reviewed scientific literature. However, based on the established structure-activity relationships for diltiazem and its analogs, it can be inferred that the stereoisomers of O-Desacetyl-N-desmethyldiltiazem would also exhibit differential activity.
A study on the cardiovascular effects of diltiazem and its metabolites in anesthetized dogs demonstrated that O-Desacetyl-N-desmethyldiltiazem possesses coronary-vasodilating activity, although it is less potent than diltiazem and some of its other metabolites. The study ranked the coronary-vasodilating activity as follows: diltiazem > desacetyldiltiazem (M1) > N-desmethyldiltiazem (MA) > O-Desacetyl-N-desmethyldiltiazem (M2). It is important to note that this study likely used racemic mixtures of the metabolites.
The synthesis and evaluation of optically active trans-isomers of diltiazem have shown them to be much less active than the cis-isomers, with no substantial enantiomeric difference in activity observed between the trans-isomers. nih.gov This further reinforces the critical role of the cis-stereochemistry for the pharmacological activity of diltiazem-related compounds.
Chromatographic Separation Techniques
Chromatographic separation is the cornerstone for the analysis of this compound, allowing for its isolation from parent compounds and other related metabolites. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the analysis of diltiazem and its metabolites, including this compound. nih.gov The development of a successful HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of diltiazem and its metabolites due to its suitability for separating moderately polar compounds. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). derpharmachemica.comrsc.org
Several studies have detailed RP-HPLC methods for the simultaneous determination of diltiazem and its major metabolites. For instance, a stability-indicating liquid chromatographic method was developed using a mobile phase composed of acetate (B1210297) buffer and acetonitrile (650:350 v/v) at a flow rate of 1.0 mL/min. derpharmachemica.com This method demonstrated linearity for desacetyl diltiazem hydrochloride in the concentration range of 1.50-15.0 µg/mL. derpharmachemica.com The limit of detection (LOD) and limit of quantification (LOQ) for desacetyl diltiazem hydrochloride were found to be 0.0633 µg/mL and 0.450 µg/mL, respectively. derpharmachemica.com Different stationary phases, including RP-8 and monolithic RP-18 columns, have been tested, with the monolithic column showing higher sensitivity and faster analysis times. derpharmachemica.com
While less common for this class of compounds, Normal-Phase Chromatography (NPC), which uses a polar stationary phase and a non-polar mobile phase, could theoretically be employed. However, RP-HPLC is generally preferred for its better reproducibility and compatibility with aqueous samples.
Interactive Table 1: Example of RP-HPLC Method Parameters for Diltiazem Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Monolithic RP-18 | derpharmachemica.com |
| Mobile Phase | Acetate Buffer : Acetonitrile (650:350 v/v) | derpharmachemica.com |
| Flow Rate | 1.0 mL/min | derpharmachemica.com |
| Detection | UV at 237 nm or 240 nm | nih.govnih.gov |
| Linearity Range | 1.50 - 15.0 µg/mL (for desacetyl diltiazem) | derpharmachemica.com |
| LOD | 0.0633 µg/mL (for desacetyl diltiazem) | derpharmachemica.com |
| LOQ | 0.450 µg/mL (for desacetyl diltiazem) | derpharmachemica.com |
Diltiazem possesses two chiral centers, meaning its metabolites, including O-Desacetyl-N-Desmethyldiltiazem, are also chiral. Since enantiomers can exhibit different pharmacological activities, their separation and individual quantification are crucial. nih.gov Chiral HPLC is the method of choice for this purpose. wvu.edu
Direct chiral separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. unife.it An alternative approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Research has demonstrated the successful simultaneous enantioseparation of cis-diltiazem and its metabolite cis-desacetyldiltiazem using HPLC, highlighting the applicability of these techniques to the broader family of diltiazem-related compounds. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns packed with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. Methods developed for HPLC can often be transferred to a UHPLC system with appropriate adjustments to flow rate and gradient profiles. Given the complexity of biological matrices, the enhanced resolution of UHPLC is particularly advantageous for separating this compound from endogenous interferences. The increased speed also allows for higher sample throughput in research settings.
Gas Chromatography (GC)
Gas Chromatography (GC) has also been utilized for the analysis of diltiazem and its metabolites. derpharmachemica.comnih.gov This technique requires the analyte to be volatile and thermally stable. For compounds like this compound, which are not inherently volatile, a derivatization step is typically necessary to increase their volatility before injection into the GC system. GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and structural information, aiding in the definitive identification of the metabolite. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers advantages such as high separation efficiency and rapid analysis times. It is particularly well-suited for the separation of chiral compounds and can be considered a powerful alternative to normal-phase HPLC. mdpi.com The use of SFC coupled with mass spectrometry (SFC-MS) is an emerging platform for metabolomics applications. bohrium.com While specific applications for this compound are not extensively documented, the principles of SFC suggest it would be a viable and efficient technique for both chiral and achiral separations of this metabolite.
An in-depth examination of the analytical methodologies employed for the identification and measurement of this compound in various research matrices reveals a reliance on sophisticated chromatographic and spectrometric techniques. The inherent complexities of research samples, which often contain a multitude of endogenous and exogenous compounds, necessitate the use of highly selective and sensitive analytical strategies. The choice of methodology is contingent upon the specific requirements of the research, including the desired limits of detection, the complexity of the sample matrix, and the need for structural confirmation.
Stability and Degradation Studies of O Desacetyl N Desmethyldiltiazem Hcl
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. This involves subjecting the compound to conditions more severe than accelerated stability testing. For O-Desacetyl-N-desmethyldiltiazem HCl, these studies are essential to understand its intrinsic stability and to develop stable formulations and analytical methods. nih.govnih.gov
Hydrolysis is a common degradation pathway for pharmaceuticals, especially for esters like Diltiazem (B1670644) and its derivatives.
Acidic Conditions: In the presence of strong acids, such as 1 M HCl, this compound is susceptible to degradation. nih.govnih.gov Studies on the related compound, Diltiazem HCl, show that acidic environments can lead to the formation of degradation products. derpharmachemica.com
Basic Conditions: Alkaline conditions, for instance using 0.01 M NaOH, can also induce significant degradation. nih.govacgpubs.org Research indicates that the degradation of Diltiazem and its metabolites is often more pronounced in basic solutions compared to acidic or neutral ones. derpharmachemica.com The degradation process in basic media can be faster and more intensive. derpharmachemica.com
Neutral Conditions: Even in neutral aqueous solutions, some level of degradation can occur over time, particularly with exposure to moisture. impactfactor.org The presence of water can facilitate the hydrolysis of susceptible functional groups within the molecule.
| Condition | Reagent | Temperature | Duration | Observations |
| Acidic Hydrolysis | 1 M HCl | Room Temperature | 24 hours | Potential for degradation product formation. nih.govnih.gov |
| Basic Hydrolysis | 0.01 M NaOH | Not Specified | Not Specified | Significant degradation observed, often faster than in acidic or neutral conditions. nih.govderpharmachemica.com |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | Susceptible to degradation, especially with prolonged exposure to moisture. impactfactor.org |
Oxidative degradation is another important stress condition. Using oxidizing agents like hydrogen peroxide (H₂O₂), the stability of the compound can be assessed.
Studies on similar compounds have shown that treatment with 3% H₂O₂ at elevated temperatures (e.g., 60°C) can lead to the formation of specific degradation products. nih.govderpharmachemica.com For instance, the N-oxide derivative is a common product of oxidative stress on amine-containing pharmaceuticals. nih.govsynzeal.com In the case of O-Desacetyl-N-desmethyldiltiazem, the tertiary amine is a likely site for oxidation.
| Reagent | Concentration | Temperature | Duration | Potential Degradation Product |
| Hydrogen Peroxide | 3% | 60°C | 5 hours | N-oxide derivative nih.govderpharmachemica.com |
Thermal degradation studies involve exposing the compound to high temperatures to assess its stability. For example, subjecting the substance to dry heat at 105°C for 24 hours is a common practice. nih.govnih.gov This can lead to the formation of various degradation products. For Diltiazem and its related substances, sensitivity to high temperatures, especially in the presence of humidity, has been noted. nih.gov
Identification and Characterization of Degradation Products
Following forced degradation, the resulting mixture is analyzed to identify and characterize the degradation products. This is crucial for understanding the degradation pathways and for ensuring the quality of the pharmaceutical product. nih.govsynthinkchemicals.com
The structural elucidation of degradation products typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the degradation products from the parent compound and from each other. nih.govderpharmachemica.com The use of a stability-indicating HPLC method is essential to resolve all potential degradants. researchgate.net
Spectroscopic Identification:
Mass Spectrometry (MS): LC-MS is a powerful technique used to determine the molecular weight of the degradation products, providing initial clues about their structure. nih.govacgpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to provide detailed structural information, allowing for the definitive identification of the degradants. nih.govnih.gov
Mechanisms of Degradation Pathway Elucidation
Forced degradation studies on the parent compound, diltiazem hydrochloride, have shown that it degrades under hydrolytic, oxidative, acidic, thermal, and basic conditions. derpharmachemica.com The degradation process for desacetyl diltiazem hydrochloride is reported to be faster and more intensive than that of diltiazem hydrochloride itself. derpharmachemica.com
One of the primary degradation products of diltiazem is its desacetyl derivative, formed through hydrolysis. researchgate.netimpactfactor.org This suggests that the ester linkage in the parent compound is a primary site of instability. While specific mechanistic studies solely focused on this compound are less common, the understanding of diltiazem's degradation provides a foundational framework. The hydrolytic pathway is considered a major route, particularly in aqueous environments. impactfactor.org
Stability in Analytical Solutions and Research Matrices
The stability of this compound in various solutions and biological samples is a critical consideration for accurate analytical measurements and research outcomes.
Influence of pH, Solvents, and Temperature
The stability of diltiazem and its metabolites, including this compound, is significantly affected by pH, the solvent system, and temperature.
pH: Diltiazem hydrochloride has been shown to have very low solubility at a basic pH. nih.gov For instance, its solubility dramatically decreases as the pH increases from 3.6 to 7.4. nih.gov The hydrolysis of diltiazem is pH-dependent, with increased degradation observed at higher pH values. researchgate.net Conversely, the compound exhibits maximal stability at low pH values, typically in the range of 3-5. mu-varna.bg This pH-dependent degradation is a critical factor in analytical method development and sample handling.
Solvents: The choice of solvent can impact the stability of diltiazem derivatives. For instance, the degradation of diltiazem in aqueous sugar solutions follows pseudo-first-order kinetics, with the type of sugar influencing the shelf-life. researchgate.net The use of certain polymers in formulations, such as Poloxamer 407 and Eudragit RS, has been found to negatively affect the hydrolytic stability of diltiazem, possibly due to a shift in the dielectric conductivity of the medium or a catalytic effect. mu-varna.bg In developing an HPLC method, a mobile phase consisting of an acetate (B1210297) buffer and acetonitrile (B52724) has been found suitable for separating diltiazem and its metabolites. derpharmachemica.com
Temperature: Elevated temperatures accelerate the degradation of diltiazem and its metabolites. nih.govnih.gov Forced degradation studies often employ heat to assess stability. For example, diltiazem solutions subjected to 60°C for 24 hours showed significant degradation. derpharmachemica.com Similarly, exposure to 80°C under acidic or basic conditions for shorter periods also resulted in substantial degradation. nih.govd-nb.info
Interactive Data Table: Degradation of Diltiazem HCl under Stress Conditions
| Stress Condition | Conditions | % Degradation of Diltiazem HCl | Major Degradation Product(s) | Reference |
| Acidic | 0.1 M HCl, 80°C, 1 h | ~76% | - | nih.gov |
| Basic | 0.1 M NaOH, 80°C, 1 h | 72.7% | Desacetyl Diltiazem hydrochloride | derpharmachemica.comnih.gov |
| Oxidative | 3% H₂O₂, 80°C, 1 h | 43% | Diltiazem sulfoxide | nih.gov |
| Hydrolytic | Water, 60°C, 24 h | Significant | Desacetyl Diltiazem hydrochloride | derpharmachemica.com |
| Thermal | 80°C, 48 h | Significant | - | d-nb.info |
Note: This table summarizes data for the parent compound, Diltiazem HCl, which provides insights into the potential stability of its metabolites like this compound.
Bioanalytical Considerations for O Desacetyl N Desmethyldiltiazem Hcl in Preclinical Research
Matrix Effects in LC-MS/MS Analysis of Preclinical Samples
The quantitative analysis of O-Desacetyl-N-Desmethyldiltiazem HCl in preclinical samples, such as animal plasma and tissue homogenates, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this technique offers high sensitivity and selectivity, it is susceptible to matrix effects, which can significantly impact the accuracy and precision of the results. nih.govpsu.edunih.gov Matrix effects are caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the analyte and the internal standard. psu.edu
In the bioanalysis of diltiazem (B1670644) and its metabolites, including O-Desacetyl-N-Desmethyldiltiazem, sample preparation is a crucial step in mitigating matrix effects. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net For instance, a one-step LLE with methyl-t-butyl ether has been utilized for the extraction of diltiazem and its metabolites from plasma. researchgate.net Similarly, SPE with C18 cartridges has also been employed. derpharmachemica.com The choice of extraction method can significantly influence the cleanliness of the final extract and, consequently, the extent of matrix effects.
To assess matrix effects during method validation, a post-extraction spike analysis is typically performed. This involves comparing the response of the analyte in a blank extracted matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement. psu.edu While specific matrix effect data for this compound is not extensively published, the validation of analytical methods for its parent drug and major metabolites often includes such assessments to ensure data reliability. researchgate.net
Table 1: Strategies to Mitigate Matrix Effects in LC-MS/MS Analysis
| Strategy | Description | Reference |
| Sample Preparation | Use of effective extraction techniques like SPE or LLE to remove interfering matrix components. | nih.gov |
| Chromatographic Separation | Optimization of the HPLC method to separate the analyte from co-eluting matrix components. | nih.gov |
| Internal Standard Selection | Use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. | medchemexpress.com |
| Ionization Source | Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects than electrospray ionization (ESI). | psu.edu |
Stability in Preclinical Biological Samples (e.g., animal plasma, tissue homogenates)
Ensuring the stability of this compound in preclinical biological samples from collection to analysis is paramount for generating accurate pharmacokinetic data. Instability can lead to an underestimation of the metabolite's concentration.
Studies on the stability of diltiazem and its metabolites have shown that sample handling and storage conditions are critical. For instance, N-desmethyl-diltiazem has been reported to be unstable in whole blood at room temperature, with significant degradation observed. nih.gov This degradation can lead to the formation of other metabolites, including O-Desacetyl-N-Desmethyldiltiazem. nih.gov However, one study noted that the concentration of N-demethyldeacetyldiltiazem (O-Desacetyl-N-Desmethyldiltiazem) did not significantly change when whole blood was kept at room temperature for one hour. nih.gov
For long-term storage, freezing at low temperatures is essential. Storing plasma samples at -70°C or -80°C is recommended to maintain the stability of diltiazem and its metabolites. nih.govnih.gov One study suggested that plasma samples containing diltiazem and its metabolites are stable for up to 8 weeks when stored at -20°C, with significant deterioration observed after 12 weeks. nih.gov Another study recommended that plasma samples be immediately frozen at -80°C and can be stored for up to 5 weeks before analysis. nih.gov
Table 2: Stability of Diltiazem Metabolites in Biological Samples
| Analyte | Matrix | Storage Condition | Duration | Outcome | Reference |
| N-desmethyl-diltiazem | Whole Blood | Room Temperature | 1 hour | 24% average loss | nih.gov |
| N-demethyldeacetyldiltiazem | Whole Blood | Room Temperature | 1 hour | No significant change | nih.gov |
| Diltiazem and Metabolites | Plasma | -20°C | Up to 8 weeks | Stable | nih.gov |
| Diltiazem and Metabolites | Plasma | -20°C | 12 weeks | Significant deterioration | nih.gov |
| Diltiazem and Metabolites | Plasma | -70°C | - | More stable than at -20°C | nih.gov |
| Diltiazem and Metabolites | Plasma | -80°C | Up to 5 weeks | Stable | nih.gov |
Application in Preclinical Pharmacokinetic Research Models (e.g., in vivo animal studies, in vitro permeability models)
The absorption of this compound from the gastrointestinal tract is a key determinant of its systemic exposure following oral administration of the parent drug, diltiazem. In vitro models, such as Caco-2 cell monolayers, are widely used to predict the intestinal permeability of compounds. nih.gov These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer that mimics the intestinal epithelium. nih.gov
Following absorption, this compound is distributed to various tissues. Preclinical studies in animal models provide insights into the tissue distribution of diltiazem and its metabolites. Diltiazem itself is extensively distributed, with protein binding ranging from 52% to 81% depending on the species. nih.gov
Specific data on the tissue distribution of this compound is limited. However, studies have quantified its plasma concentrations in different rat strains. For example, plasma concentrations of O-Desacetyl-N-Desmethyldiltiazem (M2) were found to be significantly higher in spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats compared to Sprague-Dawley (SDR) rats. nih.gov This suggests potential strain-dependent differences in the metabolism and distribution of diltiazem to this particular metabolite. In another study involving the administration of deacetyl diltiazem (M1) to rabbits, O-Desacetyl-N-Desmethyldiltiazem (M2) was the only quantifiable basic metabolite in the plasma. nih.gov Further studies are needed to fully characterize the distribution of this compound in various tissues and organs.
The elimination of this compound from the body occurs through metabolism and excretion. Diltiazem and its metabolites are primarily eliminated by the liver through various metabolic pathways, including deacetylation, N-demethylation, and O-demethylation. nih.gov The resulting metabolites are then excreted in the urine and feces, indicating that biliary excretion is an important elimination route. nih.gov
In rats, diltiazem deacetylase activity, which is a key step in the formation of deacetylated metabolites, has been detected in liver and small intestine microsome preparations. nih.gov This activity was not found in microsomes from humans, monkeys, dogs, or mice, highlighting significant species differences in diltiazem metabolism. nih.gov The enzyme responsible for this in rats has been identified as carboxylesterase (Ces) 2a. nih.gov The elimination half-life of diltiazem is relatively short in beagle dogs (2.24 hours), which is attributed to high plasma clearance. nih.gov After administration of deacetyl diltiazem (M1) to rabbits, the elimination half-life of its metabolite O-Desacetyl-N-Desmethyldiltiazem (M2) was found to be 3.0 +/- 1.1 hours. nih.gov
Table 3: Pharmacokinetic Parameters of Diltiazem Metabolites in Animal Models
| Compound | Animal Model | Parameter | Value | Reference |
| Deacetyl N-monodesmethyl diltiazem (M2) | Rabbit | t½ (half-life) | 3.0 ± 1.1 h | nih.gov |
| Deacetyl N-monodesmethyl diltiazem (M2) | Rabbit | AUC | 240 ± 37 ng·h/mL | nih.gov |
Interactions of O Desacetyl N Desmethyldiltiazem Hcl in Preclinical Systems
Enzyme Induction and Inhibition Studies in Microsomal Systems
O-Desacetyl-N-Desmethyldiltiazem, a pharmacologically active metabolite of Diltiazem (B1670644), has been a subject of study to understand its metabolic pathways and potential for drug interactions.
Preclinical and clinical pharmacokinetic studies have identified a significant interaction between O-Desacetyl-N-Desmethyldiltiazem and the Cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme. Research indicates that this compound is a substrate for CYP2D6, and its systemic exposure is heavily influenced by the enzyme's activity level, which varies among individuals due to genetic polymorphisms.
In a key study involving healthy human volunteers with different CYP2D6 genotypes, individuals classified as poor metabolizers showed a markedly higher systemic exposure to O-Desacetyl-N-Desmethyldiltiazem compared to extensive metabolizers. nih.govresearchgate.net Following a single oral dose of Diltiazem, the plasma concentration of this metabolite was found to be fivefold higher in poor CYP2D6 metabolizers. researchgate.net This accumulation suggests that CYP2D6 is a primary pathway for the clearance of this metabolite. nih.gov
This relationship underscores the importance of the CYP2D6 enzyme in the metabolism of O-Desacetyl-N-Desmethyldiltiazem. nih.govresearchgate.net The formation of downstream metabolites, such as Desacetyl-O-demethyl-diltiazem, has been shown in vitro to be mediated by CYP2D6 and can be inhibited by quinidine, a known CYP2D6 inhibitor. nih.gov
| CYP2D6 Phenotype | Relative Systemic Exposure (AUC) | Primary Metabolic Pathway | Reference |
|---|---|---|---|
| Poor Metabolizer | ≥ 5-fold higher compared to Extensive Metabolizers | Reduced clearance via CYP2D6 | nih.govresearchgate.net |
| Extensive Metabolizer | Baseline | Metabolism primarily via CYP2D6 | nih.govresearchgate.net |
The formation of O-Desacetyl-N-Desmethyldiltiazem is intrinsically linked to the activity of esterase enzymes. The metabolic pathway leading to this compound involves desacetylation, a reaction catalyzed by esterases. researchgate.netresearchgate.net In vitro studies using rat jejunum have demonstrated that the parent compound, Diltiazem, is rapidly desacetylated, leading to the formation of metabolites including minor amounts of O-Desacetyl-N-Desmethyldiltiazem. nih.gov While esterase activity is crucial for the formation of this compound from its precursors, specific preclinical data detailing the direct interaction of O-Desacetyl-N-Desmethyldiltiazem HCl as an inhibitor, inducer, or substrate of esterases is not extensively documented in the reviewed scientific literature.
Transport Protein Interactions in In Vitro Models (e.g., P-glycoprotein, OATP)
Detailed preclinical studies focusing specifically on the interaction of this compound with transport proteins such as P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs) are limited in the available literature.
While direct evidence is scarce, research on closely related metabolites provides context. For instance, the primary metabolite Desacetyl-diltiazem has been shown to be a substrate for P-gp-mediated efflux in in vitro models of the rat jejunum. nih.gov These experiments confirmed the formation of O-Desacetyl-N-Desmethyldiltiazem, but its specific transporter interactions were not characterized. nih.gov
Currently, there is a lack of specific in vitro data to definitively classify this compound as a substrate or inhibitor of key uptake (e.g., OATP) or efflux (e.g., P-gp) transporters. Further investigation is required to elucidate its potential role in transporter-mediated drug interactions.
Synergistic or Antagonistic Interactions with Other Model Compounds in Preclinical Assays
A review of available scientific literature did not yield specific preclinical studies that investigated the synergistic or antagonistic interactions of this compound with other model compounds in preclinical assays. This area remains an opportunity for future research to fully characterize the compound's interaction profile.
Challenges, Research Gaps, and Future Directions in O Desacetyl N Desmethyldiltiazem Hcl Studies
Analytical Challenges in Complex Research Matrices
The accurate quantification and characterization of O-Desacetyl-N-Desmethyldiltiazem HCl in biological matrices such as plasma and urine are fundamental to understanding its pharmacokinetic profile and pharmacological effects. However, several analytical challenges persist. One of the primary issues is the inherent instability of diltiazem (B1670644) and its metabolites in biological samples. Studies have shown that diltiazem and its N-desmethyl metabolite can degrade to their deacetylated forms, including O-Desacetyl-N-Desmethyldiltiazem, during sample storage and processing. This instability necessitates rigorous and standardized procedures for sample handling, including immediate processing and storage at ultra-low temperatures to ensure the integrity of the analytical data.
Furthermore, the presence of multiple, structurally similar metabolites of diltiazem in biological fluids complicates their separation and individual quantification. Developing highly selective and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial. These methods must be capable of resolving this compound from its isomeric and isobaric counterparts to prevent erroneous measurements. The development and validation of such robust analytical methods are ongoing challenges that require careful optimization of chromatographic conditions and mass spectrometric parameters.
Synthesis of Chiral and Isotopic Variants
A significant hurdle in the comprehensive study of this compound is the availability of pure analytical standards, particularly its chiral and isotopically labeled variants. Diltiazem possesses two chiral centers, leading to the possibility of four stereoisomers. As the pharmacological activity of diltiazem is known to be stereospecific, it is highly probable that the activity of its metabolites, including O-Desacetyl-N-Desmethyldiltiazem, is also stereoselective. The synthesis of individual stereoisomers is a complex undertaking, often requiring specialized chiral starting materials or sophisticated asymmetric synthesis or chiral separation techniques. researchgate.net The development of efficient and scalable stereoselective synthetic routes is a critical research gap that needs to be addressed to enable detailed pharmacological evaluation of each isomer.
Moreover, isotopically labeled this compound, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), is indispensable for definitive metabolite identification and for use as an internal standard in quantitative bioanalytical assays. hwb.gov.in While general methods for deuterium labeling of organic molecules exist, their application to the specific and stable labeling of this compound requires dedicated synthetic efforts. The lack of commercially available, well-characterized chiral and isotopic standards of this metabolite hinders progress in both preclinical and clinical research.
Refinement of Preclinical Metabolic Models
Preclinical animal models are essential for investigating the metabolism and disposition of drugs and their metabolites before human studies. For diltiazem, various rat strains, including normotensive Sprague-Dawley and Wistar-Kyoto rats, as well as spontaneously hypertensive rats (SHR), have been utilized. hwb.gov.in Research has indicated that the metabolic profile of diltiazem in SHR may more closely resemble that in humans compared to normotensive strains, suggesting its preference for preclinical studies.
However, a significant research gap exists in the specific refinement and validation of these models for predicting the formation and pharmacokinetics of this compound in humans. Future research should focus on a more detailed characterization of the enzymatic pathways responsible for the formation of this metabolite in different animal models and a direct comparison with human in vitro systems, such as human liver microsomes and hepatocytes. This would involve identifying the specific cytochrome P450 (CYP) isozymes and esterases involved in the deacetylation and N-demethylation steps leading to O-Desacetyl-N-Desmethyldiltiazem. A more refined and predictive preclinical model would be invaluable for understanding the factors that may influence the exposure to this metabolite in different patient populations.
Exploration of Novel Preclinical Pharmacological Activities
A significant future direction is the systematic screening of this compound for a range of pharmacological activities beyond its expected calcium channel blocking effects. This could include investigating its potential interactions with other receptors, ion channels, or enzymes. Given the structural modifications from the parent compound, it is plausible that this metabolite may exhibit a different selectivity profile or even novel, unexpected biological activities. Such exploratory studies could uncover new therapeutic applications or provide insights into potential mechanisms of drug-drug interactions or adverse effects associated with diltiazem therapy. For instance, preclinical studies on diltiazem have explored its potential in conditions like hypertrophic cardiomyopathy, and understanding the role of its metabolites in such contexts would be beneficial. nih.govnih.gov
Advanced Computational Modeling for Mechanism Prediction
In recent years, computational modeling has emerged as a powerful tool in drug discovery and development for predicting metabolic pathways, identifying potential drug-drug interactions, and elucidating mechanisms of action. For this compound, advanced computational approaches can help bridge existing knowledge gaps.
One key area for future research is the use of molecular modeling techniques, such as docking and molecular dynamics simulations, to predict the interactions of this compound with various CYP isozymes and other metabolizing enzymes. This could help to identify the key enzymes responsible for its formation and further metabolism, providing a theoretical framework for interpreting experimental data from preclinical models.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of O-Desacetyl-N-Desmethyldiltiazem HCl, and how can they be validated experimentally?
- Methodological Answer : The compound’s structure includes a benzothiazepine core with hydroxyl, methoxyphenyl, and dimethylaminoethyl substituents. Structural validation requires techniques such as:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 2S,3S configuration) and functional groups via proton and carbon-13 NMR .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₂₀H₂₄N₂O₃S·HCl has a theoretical molecular weight of 372.5 + 36.5 = 409.0) .
- X-ray Crystallography : Resolve spatial arrangement of atoms in crystalline form .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Methodological Answer : A two-step Udenfriend reaction is commonly used:
Oxidation of Diltiazem : Use Mn(OAc)₂·4H₂O, EDTA trisodium salt, and O₂ at pH 4 to remove acetyl and methyl groups .
Purification : Isolate the product via reverse-phase HPLC with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 240 nm .
- Limitations : Low yield due to competing side reactions (e.g., over-oxidation) and challenges in stereochemical control .
Q. How can researchers ensure the purity of this compound in bulk synthesis?
- Methodological Answer :
- Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 240 nm). System suitability tests require a tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for peak areas .
- Impurity Profiling : Compare retention times with known impurities (e.g., desacetyl diltiazem relative retention time = 0.67 vs. diltiazem = 1.00) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) aid in pharmacokinetic studies of this compound?
- Methodological Answer : Deuterated derivatives (e.g., Desacetyl Diltiazem-d4 HCl) are synthesized by replacing hydrogen atoms with deuterium at specific positions (e.g., dimethylaminoethyl group). Applications include:
- Metabolic Tracing : Track drug metabolites using LC-MS/MS with stable isotope dilution to minimize matrix effects .
- Quantitative Analysis : Enhance sensitivity in mass spectrometry by distinguishing endogenous compounds from deuterated analogs .
Q. What analytical challenges arise from discrepancies in reported molecular weights and CAS numbers for this compound?
- Methodological Answer : Discrepancies exist across sources (e.g., CAS 75472-91-2 vs. 84903-82-2 ). Researchers should:
- Cross-Validate Sources : Use authoritative databases (e.g., USP Pharmacopeia) and peer-reviewed literature .
- Experimental Confirmation : Perform elemental analysis or HRMS to resolve molecular weight conflicts (e.g., 409.0 vs. 400.49 discrepancies in vs. 12) .
Q. How can researchers optimize reaction conditions to minimize byproducts during Udenfriend oxidation?
- Methodological Answer : Critical parameters include:
- pH Control : Maintain pH 4.0–4.5 to stabilize reactive intermediates and prevent decomposition .
- Catalyst Selection : Use FeSO₄·7H₂O with EDTA trisodium salt to enhance regioselectivity .
- Temperature Modulation : Conduct reactions at 45°C to balance reaction rate and byproduct formation .
Data Contradiction Analysis
Q. How should researchers address conflicting CAS numbers for this compound in commercial catalogs?
- Methodological Answer : Cross-reference synthesis protocols and analytical data. For example:
- (CAS 75472-91-2) aligns with USP Pharmacopeia guidelines for diltiazem impurities .
- (CAS 84903-82-2) corresponds to synthetic intermediates in peer-reviewed literature.
- Resolution : Prioritize literature with full experimental validation (e.g., NMR, HRMS) over vendor-provided data .
Methodological Best Practices
- Storage and Handling : Store the compound at –20°C in airtight containers to prevent hygroscopic degradation. Avoid static discharge and exposure to oxidizing agents .
- Safety Protocols : Use fume hoods when handling powdered forms to avoid inhalation of dust .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
